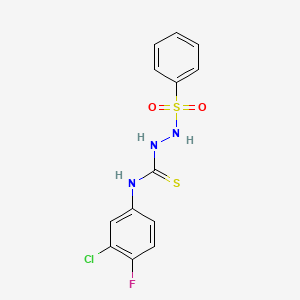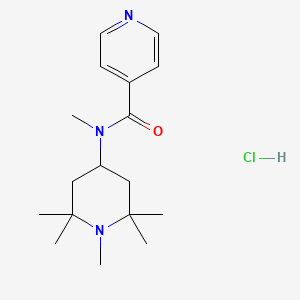
N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide, also known as CF3PhSO2NHNHCSNH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 is not fully understood. However, studies have shown that it interacts with cellular targets, including enzymes and proteins, leading to various biological effects. N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to anti-tumor activity. N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, leading to anti-inflammatory activity.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been shown to exhibit anti-microbial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has some limitations, including its low solubility in water and some organic solvents, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2. One direction is to investigate its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is to study its potential as a corrosion inhibitor for various metals and alloys. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 and its interactions with cellular targets. Finally, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 derivatives with improved properties and activities should be explored.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 involves the reaction of 3-chloro-4-fluoroaniline with phenylsulfonyl chloride to form N-(3-chloro-4-fluorophenyl)-phenylsulfonamide. This intermediate is then reacted with thiosemicarbazide in the presence of sodium hydroxide to produce N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2. The purity of the final product can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In organic synthesis, N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been used as a reagent for the synthesis of various compounds, including sulfonamides, sulfonylureas, and thiosemicarbazones. In materials science, N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been investigated for its potential use as a corrosion inhibitor.
Propriétés
IUPAC Name |
1-(benzenesulfonamido)-3-(3-chloro-4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2S2/c14-11-8-9(6-7-12(11)15)16-13(21)17-18-22(19,20)10-4-2-1-3-5-10/h1-8,18H,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPIHMDFWZGSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B6018032.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,3-dimethyl-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6018042.png)
![7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018043.png)

![5-[(2,1,3-benzothiadiazol-5-ylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018060.png)
amino]propyl}sulfamate](/img/structure/B6018071.png)
![N-(4-fluorophenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B6018072.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B6018077.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B6018082.png)
![1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B6018085.png)

![2-[tert-butyl(methyl)amino]ethyl 2-bromobenzoate hydrochloride](/img/structure/B6018093.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B6018107.png)
![(3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6018129.png)